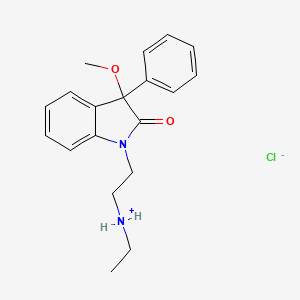

1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride

Description

This compound belongs to the indol-2-one class, characterized by a bicyclic indole core substituted with a methoxy group at position 3, a phenyl ring, and a 2-(ethylamino)ethyl side chain at position 1, forming a hydrochloride salt.

Properties

CAS No. |

42773-57-9 |

|---|---|

Molecular Formula |

C19H23ClN2O2 |

Molecular Weight |

346.8 g/mol |

IUPAC Name |

ethyl-[2-(3-methoxy-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C19H22N2O2.ClH/c1-3-20-13-14-21-17-12-8-7-11-16(17)19(23-2,18(21)22)15-9-5-4-6-10-15;/h4-12,20H,3,13-14H2,1-2H3;1H |

InChI Key |

PQWRDLZYAJIXQN-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH2+]CCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride typically involves the following key stages:

- Preparation of suitably substituted indol-2-one intermediates.

- Introduction of the 2-(ethylamino)ethyl side chain at the nitrogen atom.

- Installation of methoxy and phenyl substituents at the 3-position.

- Formation of the hydrochloride salt for stability and isolation.

These steps are carried out under controlled conditions using specific reagents, solvents, and temperatures optimized for yield and purity.

Preparation of Indol-2-one Core and Substituted Derivatives

The indol-2-one core is often synthesized or obtained via known methods such as those disclosed in European Patent EP-0 469 984 B and WO 95/18105. The preparation involves:

- Halogenation of benzenesulfonic acid derivatives or their salts (e.g., sodium or potassium salts) using halogenating agents like phosphorus oxychloride, thionyl chloride, phosphorus trichloride, phosphorus tribromide, or phosphorus pentachloride.

- These reactions are conducted either neat or in inert solvents such as halogenated hydrocarbons or N,N-dimethylformamide.

- Temperature control is critical, typically ranging from -10°C to 200°C to ensure selective halogenation without decomposition.

Introduction of the 2-(Ethylamino)ethyl Side Chain

The key functionalization at the nitrogen (1-position) of the indol-2-one involves alkylation with a 2-(ethylamino)ethyl moiety. This is achieved by:

- Reacting the indol-2-one intermediate with a suitable alkylating agent bearing the 2-(ethylamino)ethyl group.

- The reaction is performed in the presence of a base such as diisopropylethylamine or triethylamine to neutralize the generated acid and drive the reaction forward.

- Solvents used include inert solvents like dichloromethane, chloroform, or tetrahydrofuran, or their mixtures.

- Reaction temperatures are maintained between ambient temperature and the reflux temperature of the solvent to optimize reaction kinetics and minimize side products.

Formation of Hydrochloride Salt

The final compound is often isolated as its hydrochloride salt to enhance stability, solubility, and crystallinity. This is achieved by:

- Treating the free base form of the compound with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- The salt formation is typically done in solvents such as ethanol, ethyl acetate, or other suitable organic solvents.

- The resulting hydrochloride salt is then purified by crystallization or chromatography to obtain a pure, stable compound.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation of benzenesulfonic acids | Phosphorus oxychloride, thionyl chloride, etc. | Halogenated hydrocarbons, DMF | -10°C to 200°C | Formation of halogenated intermediates |

| 2 | Alkylation at nitrogen | Alkylating agent with 2-(ethylamino)ethyl group | Dichloromethane, chloroform, THF | Ambient to reflux temperature | Base present (diisopropylethylamine) |

| 3 | Substitution/protection | Use of protecting groups as needed | Various | According to protecting group | Protecting group removal post-reaction |

| 4 | Salt formation | Hydrogen chloride or HCl treatment | Ethanol, ethyl acetate | Ambient | Crystallization for purification |

Exhaustive Research Findings and Considerations

- The preparation methods are well-documented in patent literature, notably US Patent US20030109545A1, which provides detailed synthetic routes for these indol-2-one derivatives and their functionalized analogs.

- The use of bases such as diisopropylethylamine or triethylamine is critical to neutralize acids formed during alkylation and to facilitate nucleophilic substitution.

- The choice of solvent impacts reaction rates and product purity; inert solvents like dichloromethane and tetrahydrofuran are preferred for their stability and solvating properties.

- Protecting group strategies are essential for multi-step synthesis to prevent side reactions and ensure regioselectivity.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

- Japanese patent JP4262088B2 also discusses related 1-phenylsulfonyl-1,3-dihydro-2H-indol-2-one derivatives, their preparation, and therapeutic use, providing complementary insights into synthetic approaches and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives.

Scientific Research Applications

Neuropharmacology

The compound exhibits potential as a neuroprotective agent. Research indicates that it may enhance neuronal survival under oxidative stress conditions, which is critical in neurodegenerative diseases.

Case Study :

- Objective : To assess neuroprotective effects in an in vitro model.

- Methodology : Neuronal cells were exposed to oxidative stress and treated with varying concentrations of the compound.

- Results : Enhanced cell viability and reduced apoptosis rates were observed, suggesting protective effects against oxidative damage.

Anticancer Activity

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its structural components may interact with specific molecular targets involved in cancer progression.

Case Study :

- Objective : Evaluate cytotoxic effects on breast cancer cell lines (MCF-7).

- Methodology : Cells were treated with the compound at different concentrations.

- Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating significant potency against cancer cells.

Neurotransmitter Modulation

The compound may interact with receptors involved in neurotransmission, influencing mood and cognitive functions. This property is particularly relevant for developing treatments for psychiatric disorders.

Enzyme Inhibition

The indole structure can inhibit certain enzymes that play a role in metabolic pathways, potentially leading to therapeutic effects in conditions like depression and anxiety.

Toxicological Profile

Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a safety profile for clinical applications.

Summary of Findings

| Application Area | Findings |

|---|---|

| Neuropharmacology | Enhances neuronal survival under oxidative stress |

| Anticancer Activity | Significant cytotoxic effects on breast cancer cells |

| Mechanisms | Modulates neurotransmitter systems; inhibits specific enzymes |

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The pharmacological and physicochemical properties of indol-2-one derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Metabolic Considerations

- Receptor Binding: The ethylaminoethyl group in the target compound may facilitate interactions with aminergic receptors (e.g., serotonin or dopamine receptors), similar to neuroleptic agents like the benzisothiazolyl-piperazinyl analog .

- Metabolic Stability: Methoxy and ethoxy substituents are prone to O-demethylation, but ethylaminoethyl chains may reduce first-pass metabolism compared to benzylamino groups .

- Solubility and Bioavailability : Hydrochloride salts improve aqueous solubility, but bulkier substituents (e.g., benzyl in 101231-37-2) can compromise absorption .

Stability and Formulation

- The monohydrate form of the benzisothiazolyl-piperazinyl analog demonstrates enhanced stability, critical for long-acting neuroleptic formulations .

Biological Activity

1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound that belongs to the indole family. Its unique structure features a dihydroindole core, an ethylamino side chain, and a methoxy group, which are critical for its biological activity. The molecular formula is C19H23ClN2O, indicating the presence of chlorine, nitrogen, oxygen, and multiple carbon and hydrogen atoms .

The compound's functional groups contribute to its chemical reactivity:

- Indole Moiety : Capable of undergoing electrophilic substitution.

- Amine Group : Participates in nucleophilic reactions.

- Methoxy Group : May undergo demethylation under specific conditions.

The hydrochloride form enhances water solubility, which is beneficial for biological applications .

1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride primarily acts as a selective ligand for arginine-vasopressin receptors (V1b and V1a). These receptors are integral to various physiological processes such as blood pressure regulation and fluid balance. The compound's interaction with these receptors suggests potential therapeutic applications in conditions like diabetes insipidus and certain cardiovascular disorders .

Affinity and Selectivity

Studies employing radiolabeled ligand binding assays have demonstrated that this compound exhibits significant selectivity towards arginine-vasopressin receptors compared to other receptor types. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Therapeutic Applications

Given its receptor interactions, potential therapeutic applications include:

- Treatment of diabetes insipidus

- Management of cardiovascular disorders

- Development of new pharmaceuticals targeting similar receptor systems .

Comparative Analysis with Related Compounds

The following table summarizes structural variations among related compounds and their potential impact on biological activity:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride | Structure not provided | Contains dimethylamino instead of ethylamino; may exhibit different receptor affinity. |

| 1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol | Structure not provided | Variation in side chain length; potentially altered pharmacokinetics. |

| 1-[2-(Dimethylamino)ethyl]-3-ethoxy-3-phenyl-1,3-dihydro-2H-indol | Structure not provided | Ethoxy group instead of methoxy; may affect solubility and activity. |

These variations highlight the uniqueness of 1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride regarding its receptor interactions and therapeutic potential .

In Vitro Studies

Research has indicated that this compound exhibits promising results in vitro against various biological targets:

- Antimicrobial Activity : Demonstrated effectiveness against strains of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 1–4 µg/mL.

- Anticancer Activity : In studies involving cancer cell lines (e.g., HeLa cells), the compound showed IC50 values below 10 µg/mL for several derivatives, indicating potent anticancer properties .

Safety Profile

Preliminary toxicity studies suggest that the compound maintains a favorable safety profile at therapeutic doses. Further research is needed to fully elucidate its long-term effects and potential toxicological concerns .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amination, alkylation, and cyclization. For optimal purity (>98%), use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (e.g., hexane/ethyl acetate). Monitor reaction intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Considerations : Impurities often arise from incomplete cyclization or residual ethylamine. Recrystallization in ethanol/water (1:1 v/v) at 4°C can improve yield and purity.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use H and C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and the ethylaminoethyl side chain (δ 2.6–3.1 ppm). The methoxy group appears as a singlet near δ 3.8 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 383.2 (M+H⁺) and isotopic pattern consistent with chlorine .

- XRD : Single-crystal X-ray diffraction (if crystals are obtainable) resolves stereochemistry at the indole C3 position, critical for confirming the methoxy-phenyl orientation .

Q. What stability considerations are essential under different storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon. Monitor degradation via HPLC every 6 months; degradation products include hydrolyzed indole-2-one (retention time shift from 12.3 to 9.8 min) .

Advanced Research Questions

Q. How can researchers design experiments to assess receptor binding affinity and selectivity?

- Methodological Answer :

- In Vitro Assays : Use radioligand displacement assays (e.g., H-labeled antagonists) on cloned serotonin or dopamine receptors. Measure IC₅₀ values at pH 7.4 (37°C) with 0.1% BSA to prevent non-specific binding .

- Controls : Include positive controls (e.g., ketanserin for 5-HT₂A) and negative controls (vehicle-only wells).

- Data Interpretation : Analyze competitive binding curves using nonlinear regression (e.g., GraphPad Prism) to calculate Kᵢ values. Address batch-to-batch variability by testing ≥3 independent syntheses .

Q. How can contradictions in stereochemical assignments across studies be resolved?

- Methodological Answer : Discrepancies often arise from ambiguous NOE (Nuclear Overhauser Effect) data. Use rotational frame Overhauser spectroscopy (ROESY) to confirm spatial proximity between the methoxy group and phenyl ring. Compare experimental XRD data (e.g., C3–O–CH₃ torsion angle of 85°) with computational models (DFT at B3LYP/6-31G* level) .

Q. How should researchers address discrepancies in solubility data reported in literature?

- Methodological Answer : Solubility variations may stem from polymorphic forms or hydration states.

- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD.

- Solubility Measurement : Use shake-flask method in PBS (pH 7.4) at 25°C. Centrifuge at 15,000×g for 15 min and quantify supernatant via UV-Vis (λ = 280 nm, ε = 12,500 M⁻¹cm⁻¹) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in different cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure consistency in receptor expression levels (e.g., qPCR for target receptors).

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number (<20).

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 biological replicates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.